molecular formula C9H14ClNO B7805490 (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 88784-89-8

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No. B7805490
CAS RN: 88784-89-8
M. Wt: 187.66 g/mol
InChI Key: VIOJYFJDMKDXOT-PRCZDLBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Membrane Stabilizing Properties

Hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, structurally related to (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, demonstrate pronounced anti-hemolytic effects on erythrocyte oxidative stress models, indicating a membrane stabilizing effect. These compounds interact with some structural components of cell membranes, although they do not possess significant antioxidant or antiradical activity in various in vitro systems (Malakyan et al., 2010).

Biological and Pharmacological Research

Uterine Relaxant Activity

A series of hydrochlorides synthesized from racemic 1-(p-hydroxyphenyl)-2-aminopropan-1-ol hydrochloride showed potent uterine relaxant activity. These compounds delayed the onset of labor in pregnant rats and had a higher cAMP releasing potential compared to isoxsuprine hydrochloride, indicating significant potential in obstetric care (Viswanathan & Chaudhari, 2006).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ols were synthesized and evaluated for antitumor activity. This study highlights the potential of certain structural analogs of this compound in cancer research (Isakhanyan et al., 2016).

Chemical Analysis and Synthesis

Spectroscopic Characterization

N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one hydrochloride, structurally related to this compound, were characterized comprehensively using spectroscopic techniques like NMR, IR, and X-ray crystallography. Such detailed analysis forms a basis for understanding the chemical properties and potential applications of these compounds (Kuś et al., 2016).

Optical Resolutions and Synthesis

Various studies focus on the preparation of optically active derivatives and isomers of amino alcohol compounds, including methodologies like optical resolutions by replacing and preferential crystallization. These techniques are crucial for creating compounds with desired optical and pharmacological properties (Shiraiwa et al., 2006).

properties

IUPAC Name

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-PRCZDLBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88784-89-8
Record name beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 6
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.